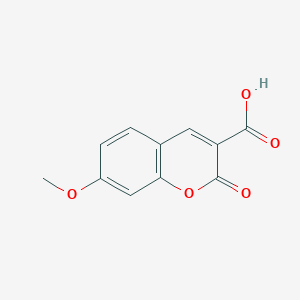
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities This compound is characterized by a chromene ring system with a methoxy group at the 7th position and a carboxylic acid group at the 3rd position
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The synthesis of this compound typically involves the condensation of 7-methoxy-2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst such as piperidine.
Green Synthesis: An alternative method involves the use of green chemistry principles, such as employing water as a solvent and using microwave irradiation to accelerate the reaction.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products .
Types of Reactions:
Reduction: Reduction of the carbonyl group in the chromene ring can yield dihydro derivatives.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
- Hydroxylated derivatives from oxidation.
- Dihydro derivatives from reduction.
- Esters from esterification reactions .
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been reported to interact with a variety of cellular targets, including enzymes and receptors .
Mode of Action
Coumarin derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Coumarin derivatives have been reported to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of lipid peroxidation .
Result of Action
Coumarin derivatives have been reported to have a variety of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of fluorescence-based assays. It is used as a fluorescent dye, with excitation and emission peaks at 355 nm and 405 nm, respectively . This property makes it useful for labeling peptides and other biomolecules in various biochemical assays. The compound interacts with enzymes such as β-cyclodextrin, which can form inclusion complexes with the fluorescently labeled derivatives of this compound .
Cellular Effects
The effects of this compound on cellular processes have been studied in various cell lines. It has been observed that the compound is non-toxic to K562, Daudi, RPMI-8226, and Jurkat cells at concentrations up to 100 µM . This indicates that this compound does not adversely affect cell viability, making it suitable for use in cellular assays. Additionally, its role as a fluorescent dye allows for the monitoring of cellular processes such as gene expression and cell signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with biomolecules. The compound can form covalent bonds with peptides, which can be cleaved under specific conditions, making it useful as a cell-cleavable protecting group . This mechanism involves the formation of a stable complex with the target biomolecule, which can be disrupted to release the labeled peptide. Additionally, the compound’s fluorescence properties allow for the visualization of these interactions in real-time.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. The compound is generally stable under standard storage conditions, with a melting point of 194°C . Its fluorescence properties may degrade over time, affecting its efficacy in long-term assays. Studies have shown that the compound remains non-toxic to cells over extended periods, making it suitable for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. At lower dosages, the compound does not exhibit any toxic effects, while higher dosages may lead to adverse effects such as skin and eye irritation . These findings suggest that careful dosage optimization is necessary to avoid potential toxicity in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by enzymes such as β-cyclodextrin, which can form inclusion complexes with its derivatives . This interaction affects the metabolic flux and levels of metabolites, influencing the overall metabolic profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed within various cellular compartments . Its localization and accumulation are influenced by its interactions with transport proteins, which facilitate its movement within the cell.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to exert its effects in specific cellular regions, enhancing its efficacy in biochemical assays.
Scientific Research Applications
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-oxo-2H-chromene-3-carboxylic acid: Lacks the methoxy group at the 7th position, which may affect its biological activity.
8-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with the methoxy group at the 8th position, leading to different reactivity and applications.
7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid: The hydroxyl group at the 7th position provides different hydrogen bonding capabilities, influencing its interactions with biological targets.
Uniqueness: The presence of the methoxy group at the 7th position in 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid enhances its lipophilicity and may improve its ability to cross cell membranes, making it a more effective inhibitor of intracellular targets compared to its analogs .
Properties
IUPAC Name |
7-methoxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O5/c1-15-7-3-2-6-4-8(10(12)13)11(14)16-9(6)5-7/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEGNDSSWAOLFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342708 | |
| Record name | 7-Methoxycoumarin-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20300-59-8 | |
| Record name | 7-Methoxycoumarin-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30342708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methoxycoumarin-3-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 7-Methoxycoumarin-3-carboxylic acid in research?
A1: 7-Methoxycoumarin-3-carboxylic acid is frequently employed as a fluorescent label in biological research. Its derivatives can be conjugated to peptides and other biomolecules, enabling their detection and tracking. For instance, 7-MC has been successfully used to label neuropeptides like Met-enkephalin, Leu-enkephalin, and neurotensin for analysis by High-Performance Liquid Chromatography (HPLC) and Matrix-Assisted Laser Desorption/Ionization - Time Of Flight - Mass Spectrometry (MALDI-TOF-MS). [] This labeling strategy helps overcome background fluorescence interference from biological matrices due to the longer absorption and fluorescence wavelengths of the 7-MC labeled products. [] It has also been investigated as a potential fluorescent, cell-cleavable protecting group for phosphonate drugs, enhancing their cellular delivery. []
Q2: Is there any structural information available for 7-Methoxycoumarin-3-carboxylic acid?
A2: Yes, the crystal structure of 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid ethyl ester, a derivative of 7-MC, has been determined using single-crystal X-ray diffraction. [] The compound crystallizes in the monoclinic crystal system, C2/c space group, with unit cell parameters of a = 25.885(3)Å, b = 6.8414(9)Å, c = 13.8147(16)Å, and β = 104.878(4)°. [] Within the crystal structure, molecules interact through intermolecular C—H…O hydrogen bonds. []
Q3: How does 7-Methoxycoumarin-3-carboxylic acid behave as a fluorescent probe?
A3: 7-Methoxycoumarin-3-carboxylic acid exhibits fluorescence properties that can change upon interaction with other molecules. Studies using 7-MC and 7-Diethylaminocoumarin-3-carboxylic acid (DAC) labeled triethylene glycol and peptide derivatives have shown their ability to form inclusion complexes with β-cyclodextrin. [] This complex formation influences the fluorescence properties, allowing for the study of binding constants and energy transfer processes like Förster resonance energy transfer (FRET). [] These findings highlight the potential of 7-MC labeled molecules as probes for studying molecular interactions.
Q4: Has 7-Methoxycoumarin-3-carboxylic acid been used in developing analytical tools?
A4: Research suggests that 7-Methoxycoumarin-3-carboxylic acid holds promise for developing analytical tools. For example, it has been incorporated into a smartphone-based platform for detecting alkaline phosphatase, an indicator of water eutrophication. [] While details about its specific role in this platform are limited, this application showcases its potential in environmental monitoring and analysis.
Q5: Are there any known applications of 7-Methoxycoumarin-3-carboxylic acid in medicinal chemistry?
A5: Derivatives of 7-Methoxycoumarin-3-carboxylic acid, specifically those incorporating oxadiazole rings, have shown potential antibacterial and antifungal activities. [] These derivatives were synthesized using 7-MC as a starting material, demonstrating its versatility in synthesizing biologically active compounds. []
Q6: Can 7-Methoxycoumarin-3-carboxylic acid be used to study enzyme activity?
A6: Yes, a quenched fluorogenic peptide substrate incorporating 7-Methoxycoumarin-3-carboxylic acid (Mca-QRVQQRKESKK(Dnp)-OH) has been developed to study the activity of Insulin-degrading enzyme (IDE). [] This substrate mimics the IDE cleavage site in ghrelin and allows for sensitive monitoring of enzyme activity. [] This example highlights the potential of 7-MC based substrates for studying enzyme kinetics and screening for potential inhibitors.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)
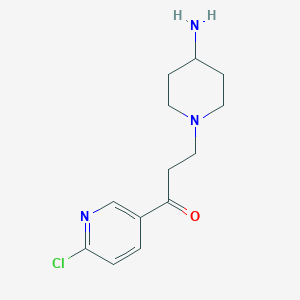
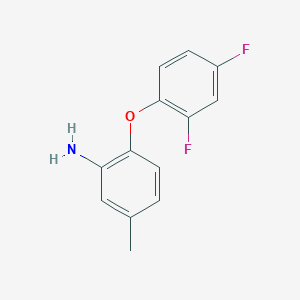
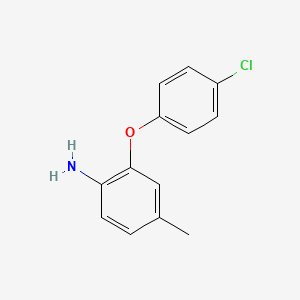
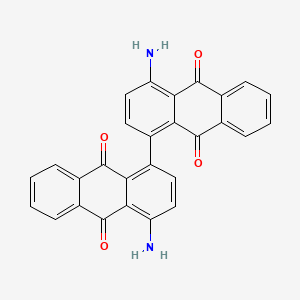
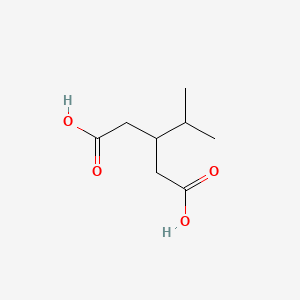
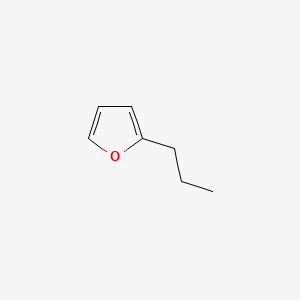
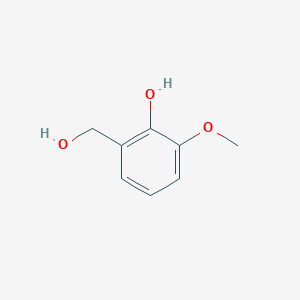


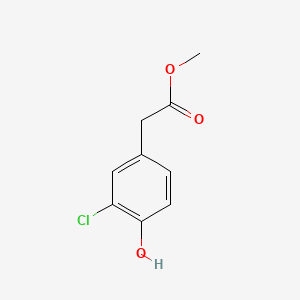
![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)


